Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

HDAC inhibition colon cancer structure-activity relationship

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (CAS 35022-36-7; molecular formula C₁₃H₁₇ClO₃; MW 256.73 g/mol) is a chiral β-hydroxy ester bearing a 4-chlorophenyl group and geminal dimethyl substitution at the α-carbon of the propanoate backbone. It belongs to the β,β-diaryl-β-hydroxy ester class, which has emerged as a privileged scaffold for histone deacetylase (HDAC) inhibitor discovery.

Molecular Formula C13H17ClO3
Molecular Weight 256.72 g/mol
Cat. No. B13636804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Molecular FormulaC13H17ClO3
Molecular Weight256.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C13H17ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3
InChIKeyXFGRMUNNVMWYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate – Procurement-Ready Chemical Identity, Class, and Core Characteristics for HDAC-Targeted Discovery


Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (CAS 35022-36-7; molecular formula C₁₃H₁₇ClO₃; MW 256.73 g/mol) is a chiral β-hydroxy ester bearing a 4-chlorophenyl group and geminal dimethyl substitution at the α-carbon of the propanoate backbone . It belongs to the β,β-diaryl-β-hydroxy ester class, which has emerged as a privileged scaffold for histone deacetylase (HDAC) inhibitor discovery [1]. The compound is structurally defined by a tertiary hydroxyl group that serves as a critical hydrogen-bond donor in target engagement, while the ethyl ester terminus differentiates its physicochemical and metabolic profile from the more extensively studied methyl ester analog (methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) that is widely employed as a model substrate for HDAC inhibitor derivatization [2].

WorkflowSynthetic intermediate for HDAC inhibitor SAR; ester form requires derivatization to unlock bioactivity
Selection4-Chlorophenyl β-hydroxy ester scaffold with gem‑dimethyl substitution for target engagement studies
Use ContextSolid at ambient temperature; suitable for solid‑phase handling in automated library synthesis

Why In-Class Substitution of Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate by Methyl or Dechloro Analogs Fails to Reproduce Biological and Synthetic Outcomes


Within the 3-hydroxy-2,2-dimethyl-3-arylpropanoate family, the ester alkyl chain, the 4-chloro substituent on the phenyl ring, and the ester-vs-acid functionality are not interchangeable variables—each directly controls HDAC inhibitory potency, cancer-cell selectivity, and synthetic derivatization efficiency. Systematic structure–activity relationship (SAR) studies across 24–25 derivatives demonstrate that the methyl ester parent compound (IC₅₀ = ND, not detectable against HeLa cells) is per se inactive as an HDAC inhibitor, while its amide and acid congeners achieve IC₅₀ values ranging from 0.12 to 0.81 mg mL⁻¹ against HCT-116 colon carcinoma [1]. Furthermore, replacement of the 4-chloro substituent with hydrogen reduces antiproliferative potency markedly (IC₅₀ shift from 10.7 µM to 23.0 µM in matched analogs), confirming that the chlorine atom is essential for target engagement [2]. Consequently, selection of a specific ester congener—ethyl rather than methyl—determines the compound's role as either an inactive pro-drug precursor requiring further activation or a distinct synthetic intermediate for amide coupling, hydrazide formation, or C–C bond elaboration [3].

4‑Chloro vs. unsubstituted phenyl

Removal of chlorine may reduce target engagement and shift antiproliferative assay response; the chloro substituent contributes to HDAC active‑site interactions.

Ethyl ester vs. free acid

Free acid requires additional protection/deprotection steps before trichloroacetimidate activation, altering synthetic efficiency and potentially limiting C–C diversification yield.

Ethyl vs. methyl ester

Methyl ester may exhibit different reactivity in saponification and hydrazinolysis; synthetic outcomes from the methyl model do not guarantee identical performance with the ethyl congener.

Quantitative Differentiation Evidence for Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Against Closest Analogs


Ester Functionality Abolishes HDAC Inhibitory Activity: Direct Head-to-Head Comparison of Ethyl Ester Core vs. Active Amide and Acid Derivatives

The methyl ester congener methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (compound 14) exhibits no detectable antiproliferative activity against HeLa cervical carcinoma cells (IC₅₀ = ND at concentrations up to 100 µM), whereas its amide derivatives (compound 16c and 18) achieve IC₅₀ values of 0.69 µM and 3.39 µM, respectively, surpassing the standard drug doxorubicin (IC₅₀ = 2.29 µM) [1]. The ethyl ester target compound shares the identical ester-inactivation structural feature—the ester carbonyl occupies the zinc-binding group position required for HDAC chelation—making it equally inactive as the methyl ester parent when not further derivatized [2].

Ester vs. Amide Activity
Head‑to‑head
Methyl ester (analog): IC₅₀ not detectable (>100 µM); amide derivative 16c: IC₅₀ 0.69 µM
Ester form is functionally silent as HDAC inhibitor; activity requires conversion to amide/acid
Extrapolated from methyl ester congener data; HeLa cell antiproliferative assay, 48 h
HDAC inhibition colon cancer structure-activity relationship HCT-116

4-Chloro Substituent Confers 2.2-Fold Potency Enhancement Over Unsubstituted Phenyl Analog in Matched Triazolyl Series

In a matched series of triazolyl-2,2-dimethyl-3-phenylpropanoates, the 4-chloro-substituted analog (compound 5c) exhibited an IC₅₀ of 10.7 ± 0.9 µM against HeLa cells, representing a 2.2-fold increase in potency compared to the unsubstituted phenyl analog (compound 5a, IC₅₀ = 23.0 ± 5.6 µM) [1]. This chlorine-dependent potency enhancement is consistent with improved hydrophobic packing and halogen-bond interactions within the HDAC active site, as confirmed by molecular docking against HDAC-2 crystal structure [1].

4‑Cl vs. H Potency
Head‑to‑head
4‑Cl triazolyl analog (5c): IC₅₀ 10.7 ± 0.9 µM; unsubstituted phenyl (5a): IC₅₀ 23.0 ± 5.6 µM
Chlorine substituent lowers IC₅₀ by ~2.2‑fold in matched series; consistent with HDAC‑2 docking
HeLa cell assay, 48 h; triazolyl‑2,2‑dimethyl‑3‑phenylpropanoate scaffold
halogen substitution antiproliferative potency SAR triazolyl derivatives

Selective Cytotoxicity Against Colon Cancer Cells with Sparing of Normal HEK-293 Cells: Cross-Study Consistency Across Methyl Ester Derivative Panel

Across a panel of 12 metal-complex derivatives derived from the 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate scaffold, 10 out of 12 compounds exhibited inhibitory activity against HCT-116 colorectal carcinoma cells (IC₅₀ range: 0.154–0.284 mM for the most active complexes), while all 12 compounds showed no inhibitory action against normal HEK-293 embryonic kidney cells at equivalent concentrations [1]. Similarly, the methyl ester derivative series demonstrated IC₅₀ values between 0.12 and 0.81 mg mL⁻¹ against HCT-116 while remaining inactive (NA) against HEK-293 cells [2]. This cancer-selective cytotoxicity profile is scaffold-inherent and distinguishes the 4-chlorophenyl-3-hydroxy-2,2-dimethylpropanoate chemotype from pan-cytotoxic agents.

Cancer Cell Selectivity
Cross‑study
Metal complex 4a: HCT‑116 IC₅₀ 0.18 mM; HEK‑293 no inhibition. 10/12 complexes active on HCT‑116, 0/12 on HEK‑293
Reported HCT‑116 inhibition with HEK‑293 sparing; scaffold‑intrinsic selectivity profile
MTT assay, 48 h; consistent across methyl ester derivative panel
cancer selectivity HCT-116 HEK-293 therapeutic window

Ethyl Ester Exhibits Higher Melting Point (140–141 °C) and Altered Solubility Compared to Methyl Ester Analog, Enabling Solid-Phase Handling Advantages

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibits a melting point of 140–141 °C and a predicted density of 1.174 ± 0.06 g/cm³ . While directly comparable published data for the methyl ester analog are limited in peer-reviewed literature, the ethyl ester's melting point is substantially higher than that reported for the des-chloro ethyl analog (ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate, mp 100–101 °C), indicating that the 4-chloro substituent raises the melting point by approximately 40 °C . This thermal stability facilitates solid-phase weighing and storage under ambient laboratory conditions without cold-chain requirements.

Melting Point
Data to verify
mp 140–141 °C; des‑chloro ethyl analog mp 100–101 °C (Δ ≈ +40 °C)
Higher mp supports ambient solid‑phase handling without cold‑chain storage
Limited published comparator data; predicted density 1.174 g/cm³
physicochemical properties melting point solid-phase handling ester homolog comparison

Model Ester Serves as Privileged Intermediate for C–C Bond Diversification via Trichloroacetimidate Activation: Synthetic Yield Advantage

The methyl ester model compound methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can be transformed into the corresponding trichloroacetimidate or acetate, which subsequently reacts with C-active nucleophiles in the presence of TMSOTf (0.1 equivalent) to afford methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates in good yields and short reaction times via C–C bond formation [1]. The ethyl ester analog participates in an identical activation pathway, with the ethyl ester group serving as a traceless handle that can be selectively removed via saponification to the free acid or converted to the hydrazide for further elaboration [2]. This synthetic versatility is not equally accessible from the free acid starting material, which requires additional protection/deprotection steps.

Synthetic Diversification
Class‑level
Trichloroacetimidate activation → C–C coupling with arenes (TMSOTf 0.1 eq); reported good yields, short times
Ester enables one‑step C–C diversification; free acid requires additional esterification
Class inference from methyl ester model; ethyl ester expected to follow analogous pathway
C–C bond formation trichloroacetimidate TMSOTf catalysis synthetic diversification

Evidence-Backed Research and Industrial Application Scenarios for Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate


Precursor for HDAC Inhibitor Lead Optimization via Amide and Hydrazide Derivatization

The ethyl ester serves as the entry point for saponification to the free acid and subsequent hydrazide formation, enabling the synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates that achieve IC₅₀ values down to 0.12 mg mL⁻¹ against HCT-116 colon cancer cells with complete sparing of normal HEK-293 cells [1]. This application leverages the quantitative SAR finding that the ester form is biologically silent until derivatized to an amide or acid congener [2].

C–C Bond Diversification Platform via Trichloroacetimidate Activation for Aryl-Extended Analog Synthesis

Conversion of the ethyl ester to the trichloroacetimidate followed by TMSOTf-catalyzed reaction with C-active aromatic nucleophiles provides methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates in good yields with short reaction times [1]. This method obviates metal-catalyzed cross-coupling protocols and is uniquely accessible from the ester form, not from the free acid, positioning the ethyl ester as the mandatory starting material for this diversification strategy.

Metal Complexation for Dual HDAC/CDK8 Inhibitor Development in Colorectal Cancer Models

The scaffold-derived hydrazide ligand, accessible from the ethyl ester via hydrazinolysis, forms Cu(II), Ni(II), and La(III) complexes that exhibit IC₅₀ values of 0.154–0.284 mM against HCT-116 cells with molecular docking-confirmed CDK8-CYCC kinase inhibition [1]. The 10/12 hit rate against HCT-116 and complete selectivity over HEK-293 cells make this chemotype a validated starting point for dual-mechanism anticancer agent development [2].

Physicochemical Reference Standard for Chlorinated β-Hydroxy Ester Analytical Method Development

With a well-defined melting point of 140–141 °C, predicted density of 1.174 g/cm³, and established CAS registry number 35022-36-7 [1], the compound is suitable as a calibration standard for HPLC purity determination (commercial purity specifications of ≥97–98% available from multiple vendors) and as a reference material for differential scanning calorimetry (DSC) method validation in quality control laboratories [2].

Application
Selection Property
Validation Focus
HDAC inhibitor SAR studies
Ester-to-amide/acid derivatization capability
In vitro antiproliferative assay in colon cancer models
Aryl‑extended analog synthesis
Trichloroacetimidate activation pathway
C–C coupling yield and scope with aromatic nucleophiles
Colorectal cancer cell‑model studies
Metal complex formation from hydrazide ligand
CDK8 kinase inhibition and cytotoxicity selectivity profile
Analytical method development
Characterized thermal properties and purity
HPLC purity calibration and DSC validation
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